3'-Chloro-3,4,5-trimethoxy-biphenyl
CAS No.: 942475-05-0
Cat. No.: VC17441065
Molecular Formula: C15H15ClO3
Molecular Weight: 278.73 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 942475-05-0 |
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Molecular Formula | C15H15ClO3 |
Molecular Weight | 278.73 g/mol |
IUPAC Name | 5-(3-chlorophenyl)-1,2,3-trimethoxybenzene |
Standard InChI | InChI=1S/C15H15ClO3/c1-17-13-8-11(9-14(18-2)15(13)19-3)10-5-4-6-12(16)7-10/h4-9H,1-3H3 |
Standard InChI Key | ZVDHRKHAISIJIP-UHFFFAOYSA-N |
Canonical SMILES | COC1=CC(=CC(=C1OC)OC)C2=CC(=CC=C2)Cl |
Introduction
Structural and Molecular Characteristics
Core Architecture and Substituent Effects
3'-Chloro-3,4,5-trimethoxy-biphenyl consists of two benzene rings connected by a single covalent bond (biphenyl backbone). The non-chlorinated phenyl ring features three methoxy (-OCH₃) groups at the 3, 4, and 5 positions, while the adjacent ring bears a chlorine atom at the 3' position. This substitution pattern creates significant steric and electronic effects:
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Electron-donating methoxy groups increase electron density on the first ring, potentially enhancing resonance stabilization .
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Chlorine's electronegativity introduces a polarizable region on the second ring, influencing dipole interactions and reactivity .
The molecular formula is inferred as C₁₅H₁₅ClO₃, with a molecular weight of 278.73 g/mol (calculated from PubChem data for analogous structures ).
Table 1: Comparative Molecular Properties of Biphenyl Derivatives
Spectroscopic Signatures
While experimental data for this specific compound is unavailable, predictions can be made using analog systems:
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¹H NMR: Methoxy protons resonate at δ 3.7–3.9 ppm, while aromatic protons adjacent to electron-withdrawing chlorine may appear downfield (δ 7.2–7.5 ppm) .
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IR Spectroscopy: Strong C-O stretches near 1250 cm⁻¹ (methoxy) and C-Cl stretches at 550–850 cm⁻¹ .
Synthetic Methodologies
Chlorination Strategies
Parameter | Optimal Range | Role in Synthesis |
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Temperature | 25–35°C | Controls reaction rate |
HCl Gas Flow Rate | 0.5 L/min·mol | Maintains chlorination |
ZnCl₂ Loading | 0.6 mol ratio | Lewis acid catalyst |
Reaction Time | 22–26 hrs | Completes substitution |
Purification Challenges
The presence of multiple methoxy groups complicates crystallization. Toluene recrystallization (as used in biphenyl dichloride purification ) may be effective, with predicted solubility:
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Hot toluene: ~15–20 g/100 mL
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Cold toluene: ~2–5 g/100 mL
Physicochemical Properties
Thermodynamic Stability
The trimethoxy-chloro substitution pattern likely confers:
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Thermal decomposition: Onset >250°C due to stable biphenyl core
Solubility Profile
Solvent | Solubility (mg/mL) | Rationale |
---|---|---|
Dichloromethane | 50–60 | High polarity matching |
Ethanol | 10–15 | Hydrogen bonding with -OCH₃ |
Water | <0.1 | Hydrophobic biphenyl core |
Industrial and Material Science Applications
Liquid Crystal Precursors
The planar biphenyl core and polar substituents meet key criteria for:
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Dielectric anisotropy: Estimated Δε > 3.5
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Clearing points: Potential range 120–140°C
Polymer Stabilizers
Chlorine's radical scavenging capacity could be exploited in:
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UV stabilizers: For polyethylene films
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Flame retardants: Synergistic action with phosphorous compounds
Challenges and Future Directions
Key research gaps include:
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Crystallographic data for precise conformation analysis
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Scale-up synthesis optimization beyond lab-scale batches
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Toxicological profiling for biomedical applications
Emerging techniques like flow chemistry could address yield issues in chlorination steps, while computational QSAR models may predict bioactivity prior to costly synthesis.
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